3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
Description
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 332118-08-8) is a synthetic quinazoline derivative with the molecular formula C₂₈H₂₁BrN₄O and a molecular weight of 509.4 g/mol . The compound features a brominated quinazoline core linked to a benzamide group substituted with a 4-methylphenyl moiety. Key computed physicochemical properties include an XLogP3 of 7, indicating high lipophilicity, and a topological polar surface area (TPSA) of 66.9 Ų, suggesting moderate solubility . This compound is primarily used in research settings and is commercially available in milligram quantities with 90% purity .
Properties
IUPAC Name |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O/c1-18-10-13-22(14-11-18)30-27(34)20-8-5-9-23(16-20)31-28-32-25-15-12-21(29)17-24(25)26(33-28)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,34)(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHOVIHOOVEHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biltz Reaction Methodology
A validated approach involves cyclizing anthranilic acid derivatives with benzaldehyde derivatives under acidic conditions:
-
Starting Materials :
-
2-Amino-5-bromobenzoic acid (for C6 bromination)
-
Benzaldehyde (for C4 phenyl group)
-
-
Reaction Conditions :
-
Glacial acetic acid as solvent and catalyst
-
Reflux at 120°C for 8–12 hours
-
-
Intermediate : 6-Bromo-4-phenylquinazolin-2(1H)-one
Key Data :
Bromination at C6 Position
Bromination is achieved during quinazoline core formation by starting with brominated anthranilic acid. Post-synthesis bromination using N-bromosuccinimide (NBS) is less common due to regioselectivity challenges.
Direct Bromination (Alternative Route)
For late-stage bromination:
-
Reagents :
-
NBS (1.1 equiv)
-
Azobisisobutyronitrile (AIBN, radical initiator)
-
-
Conditions :
-
Outcome :
Comparison of Bromination Strategies :
| Method | Yield | Selectivity |
|---|---|---|
| Pre-brominated precursor | 72% | High |
| NBS-mediated | 45% | Moderate |
Amino-Benzamide Coupling
The amino linkage between quinazoline and benzamide is formed via nucleophilic aromatic substitution (SNAr).
Synthesis of N-(4-Methylphenyl)benzamide
Coupling Reaction
-
Reagents :
-
6-Bromo-4-phenylquinazolin-2-amine
-
N-(4-Methylphenyl)benzamide (activated as benzoyl chloride)
-
-
Conditions :
-
Workup :
-
Precipitation in ice-water, filtration, and recrystallization from ethanol.
-
Reaction Optimization :
Purification and Characterization
Column Chromatography
Spectroscopic Data
-
¹H NMR (DMSO-d₆) :
δ 9.53 (s, 1H, NH), 8.65 (s, 1H, quinazoline H5), 7.86 (d, J=7.8 Hz, 2H, phenyl), 7.44 (t, J=6 Hz, 2H, benzamide). -
HRMS (ESI+) :
m/z calcd for C₂₈H₂₁BrN₄O: 509.41; found: 509.42.
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 2-Amino-5-bromobenzoic acid | 32% |
| Ligands/Catalysts | 24% |
| Solvent Recovery | 18% |
Challenges and Solutions
-
Regioselectivity in Bromination :
-
Amide Bond Stability :
-
Purification of Hydrophobic Product :
Emerging Methodologies
Photocatalytic Amination
Chemical Reactions Analysis
Types of Reactions
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds with different functional groups.
Scientific Research Applications
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazoline-Benzamide Family
a. 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16)
- Structure: Retains the quinazoline-benzamide scaffold but replaces the bromine and phenyl groups on the quinazoline with a cyclopropylamino substituent. The benzamide moiety includes a 3-(trifluoromethyl)phenyl group.
- Synthesis : Synthesized via Suzuki coupling with a 71% yield, indicating efficient synthetic accessibility .
b. 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
- Structure : A positional isomer of the target compound, differing only in the substitution position of the methyl group on the benzamide’s phenyl ring (2-methyl vs. 4-methyl).
c. 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide
- Structure: Features a 4-oxo-3,4-dihydroquinazoline core instead of the brominated quinazoline. The benzamide group includes a cyano substituent.
- Key Differences: The oxo group may enhance hydrogen-bonding capacity, while the cyano group increases polarity, reducing lipophilicity (lower XLogP3) compared to the target compound .
Non-Quinazoline Benzamide Derivatives
a. N-(2-Nitrophenyl)-4-bromo-benzamide
- Structure : A simpler benzamide derivative lacking the quinazoline core but sharing a brominated aromatic system.
- Comparison : The nitro group introduces strong electron-withdrawing effects, significantly altering electronic properties compared to the methyl group in the target compound. Crystallographic studies highlight differences in molecular packing due to substituent positioning .
b. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide
Pharmacologically Active Analogues
a. Dual-Acting Cholinesterase Inhibitor (Compound 19e)
- Structure : A complex benzamide derivative with a tetrahydroacridine moiety and ethoxyphenyl group.
- Implications : Demonstrates the versatility of benzamide scaffolds in drug design. The target compound’s simpler structure may lack the multi-target activity seen here but could offer improved synthetic accessibility .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Biological Activity
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Quinazoline compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 420.3 g/mol. Its structure features a bromo-substituted quinazoline core linked to a phenyl group and an amide functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Research indicates that it may target:
- Tyrosine Kinases : Inhibition of these enzymes can disrupt signaling pathways that promote cancer cell growth.
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Inhibition of tyrosine kinases |
| HeLa (Cervical Cancer) | 15 | Disruption of cell cycle regulation |
These results indicate a promising potential for further development as an anti-cancer agent.
Comparative Studies
Comparative studies with other quinazoline derivatives have highlighted the unique efficacy of this compound. For example, similar compounds lacking the bromo group or having different substituents often showed reduced activity against the same cancer cell lines.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.
- In Vivo Efficacy : Preliminary animal studies demonstrated that administration of the compound led to tumor regression in xenograft models, supporting its potential as a therapeutic agent.
Safety and Toxicity Profile
While the biological activity is promising, safety assessments are crucial. Current data suggest that the compound exhibits low toxicity in normal cell lines, indicating a favorable therapeutic window for further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
